N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a pyrimidine core substituted with a pyridin-2-ylamino group at the 6-position and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethylamino spacer. The benzo[d][1,3]dioxole group may enhance metabolic stability compared to simpler aromatic systems .
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19(13-4-5-14-15(9-13)28-12-27-14)22-8-7-21-17-10-18(24-11-23-17)25-16-3-1-2-6-20-16/h1-6,9-11H,7-8,12H2,(H,22,26)(H2,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGVRNMJRFLYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=CC(=NC=N3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, which suggests that this compound may also interact with multiple targets.
Mode of Action
It is known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound has diverse molecular and cellular effects.
Biological Activity
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 334.36 g/mol |
| CAS Number | 1421498-27-2 |
This compound primarily functions as an inhibitor of specific protein kinases involved in cell proliferation. It has shown inhibitory activity against cyclin-dependent kinases (CDK4 and CDK6), which are critical for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Inhibition of Cell Proliferation : The compound demonstrated significant anti-proliferative effects in various human cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells.
- Induction of Apoptosis : The mechanism involves the activation of caspase pathways leading to programmed cell death, as evidenced by increased cleavage of poly ADP-ribose polymerase (PARP) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyrimidine and benzo[d][1,3]dioxole moieties have been studied to optimize potency and selectivity.
Notable Observations:
- Substituent Effects : Variations at the R1 position (the substituent on the pyrimidine ring) significantly affect anti-tumor activity. Urea derivatives with specific pyridyl substitutions showed enhanced potency compared to others .
- Binding Affinity : Molecular docking studies suggest that the compound binds selectively to the ligand-binding domain (LBD) of retinoid X receptor alpha (RXRα), further elucidating its mechanism as a receptor antagonist .
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited an EC50 value of 1.68 ± 0.22 µM against RXRα, indicating potent antagonist activity . Additionally, it showed IC50 values < 10 µM for inhibiting cell viability in cancer lines, while maintaining low cytotoxicity in normal cells (IC50 > 100 µM).
- Preclinical Models : In vivo studies using xenograft models have shown that treatment with this compound leads to significant tumor regression compared to control groups, suggesting its potential for clinical applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Based Analogues with Benzo[d][1,3]dioxole Substituents
Compound 3 (from ):
Structure: 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide
- Key Differences: Replaces the ethylamino linker with an acetamide bridge and introduces a 1-oxoisoindolin-4-yl group.
- The 1-oxoisoindolin-4-yl group could enhance proteolysis-targeting chimera (PROTAC) activity .
Compound 5 (from ):
Structure: 2-((2-(benzo[d][1,3]dioxol-5-ylamino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide
- Key Differences: Direct attachment of benzo[d][1,3]dioxol-5-ylamino to pyrimidine, omitting the ethyl spacer.
Pyrimidine Derivatives with Carboxamide Functionality
Compound 1 (from ):
Structure: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide
- Key Differences : Substitutes benzo[d][1,3]dioxole with dichlorobenzamide and adds a chiral hydroxypropyl group.
- Implications : The dichlorobenzamide may improve solubility, while the hydroxypropyl group could enhance hydrogen bonding in EGFR inhibition .
HSD-2 (from ):
Structure : N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
Kinase Inhibitors with Pyrimidine Cores
Compound 11f (from ):
Structure: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide
- Key Differences: Incorporates a fused pyrimido[4,5-d]pyrimidinone core and a benzodiazepine scaffold.
Comparative Data Table
Key Research Findings
- Metabolic Stability: The benzo[d][1,3]dioxole-5-carboxamide group in the target compound is less prone to hydrolysis compared to other amides (e.g., No. 1767 in ), suggesting improved pharmacokinetics .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving amide coupling and nucleophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
